molecular formula C24H36N4 B14410492 5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane CAS No. 82043-40-1

5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane

Cat. No.: B14410492
CAS No.: 82043-40-1
M. Wt: 380.6 g/mol
InChI Key: NBZVMZJMVVWIJD-UHFFFAOYSA-N
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Description

5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is part of a broader class of tetraazamacrocycles, which are characterized by their four nitrogen atoms within a large ring structure.

Preparation Methods

The synthesis of 5,12-dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane typically involves the reaction of benzylideneacetone with diaminoethane. This reaction forms the tetraazamacrocycle in a trans-trans-meso configuration . The preparation of this compound can be optimized by controlling the reaction conditions, such as temperature, solvent, and reaction time, to achieve the desired yield and purity.

Industrial production methods for this compound are not well-documented, but the synthesis in a laboratory setting provides a foundation for potential scale-up processes. The key to industrial production would be the development of efficient and cost-effective synthetic routes that can be scaled up while maintaining the quality and consistency of the product.

Chemical Reactions Analysis

5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, primarily involving its ability to form complexes with metal ions. Some of the common reactions include:

The major products formed from these reactions are typically the metal complexes of the macrocycle, which exhibit unique properties depending on the metal ion and the reaction conditions.

Scientific Research Applications

5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane has several scientific research applications:

Mechanism of Action

The mechanism by which 5,12-dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle coordinate with the metal ions, forming a stable structure that can influence the reactivity and properties of the metal center. This coordination can affect various molecular targets and pathways, depending on the specific metal ion and the nature of the complex formed .

Comparison with Similar Compounds

5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane can be compared with other similar tetraazamacrocycles, such as:

The uniqueness of this compound lies in its specific substituents, which can enhance its stability and reactivity in forming metal complexes, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

82043-40-1

Molecular Formula

C24H36N4

Molecular Weight

380.6 g/mol

IUPAC Name

5,12-dimethyl-7,14-diphenyl-1,4,8,11-tetrazacyclotetradecane

InChI

InChI=1S/C24H36N4/c1-19-17-23(21-9-5-3-6-10-21)27-16-14-26-20(2)18-24(28-15-13-25-19)22-11-7-4-8-12-22/h3-12,19-20,23-28H,13-18H2,1-2H3

InChI Key

NBZVMZJMVVWIJD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NCCNC(CC(NCCN1)C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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